1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine
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Overview
Description
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine is a complex organic compound that features a tetrazole ring, a phenyl group, a thiophene sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile. For example, phenyl azide can react with benzonitrile under acidic conditions to form 1-phenyl-1H-tetrazole.
Attachment of the Tetrazole to Piperazine: The 1-phenyl-1H-tetrazole can then be reacted with a piperazine derivative, such as 4-chloromethylpiperazine, under basic conditions to form 1-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine.
Introduction of the Thiophene Sulfonyl Group: Finally, the thiophene sulfonyl group can be introduced by reacting the intermediate with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory diseases.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the piperazine and thiophene sulfonyl groups.
4-(thiophen-2-ylsulfonyl)piperazine: Contains the piperazine and thiophene sulfonyl groups but lacks the tetrazole ring.
1-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine: Contains the tetrazole and piperazine rings but lacks the thiophene sulfonyl group.
Uniqueness
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine is unique due to the combination of its structural features, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
1-[(1-phenyltetrazol-5-yl)methyl]-4-thiophen-2-ylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c23-26(24,16-7-4-12-25-16)21-10-8-20(9-11-21)13-15-17-18-19-22(15)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDOGFYLKKTFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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